5-Bromo-3-cyano-2-fluorobenzoic acid CAS number and IUPAC identifiers
5-Bromo-3-cyano-2-fluorobenzoic acid CAS number and IUPAC identifiers
This guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-Bromo-3-cyano-2-fluorobenzoic acid , a specialized polysubstituted aromatic scaffold used in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
5-Bromo-3-cyano-2-fluorobenzoic acid is a highly functionalized intermediate valuable for its orthogonal reactivity. It features three distinct reaction handles: a carboxylic acid (amide coupling), an aryl bromide (cross-coupling), and a nitrile (heterocycle formation/reduction), all positioned around a fluoro-aromatic core that enables nucleophilic aromatic substitution (
Core Identifiers
| Property | Detail |
| CAS Number | 1805187-42-1 |
| IUPAC Name | 5-Bromo-3-cyano-2-fluorobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 244.02 g/mol |
| SMILES | OC(=O)C1=CC(Br)=CC(C#N)=C1F |
| InChI Key | HADZSOZVTCEMNP-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
Synthetic Methodology
The synthesis of this polysubstituted arene relies on exploiting the directing effects of the fluorine and carboxylic acid groups to install the bromine and nitrile substituents with high regiocontrol.
Strategic Retrosynthesis
The most robust synthetic logic utilizes regioselective bromination of a pre-functionalized 3-cyano-2-fluorobenzoic acid core. The fluorine atom (ortho/para director) and the nitrile/carboxylic acid groups (meta directors) cooperatively activate the C5 position for electrophilic halogenation.
Protocol: Convergent Synthesis Route
Step 1: Synthesis of 3-Cyano-2-fluorobenzoic Acid
Precursor: 2-Fluoro-3-iodobenzoic acid or 2-Fluoro-3-aminobenzoic acid.
-
Method A (Cyano-de-iodination): Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C) of 2-fluoro-3-iodobenzoic acid ester, followed by hydrolysis.
-
Method B (Sandmeyer): Diazotization of 2-fluoro-3-aminobenzoic acid (
, , 0°C) followed by treatment with Copper(I) Cyanide ( ).
Step 2: Regioselective Bromination (The Critical Step)
This step installs the bromine atom at the C5 position.
-
Reagents: N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (
) or Trifluoroacetic acid (TFA). -
Mechanism: The fluorine atom at C2 activates the positions ortho (C3 - blocked) and para (C5). The electron-withdrawing nitrile (at C3) and carboxyl (at C1) groups deactivate the ring but direct incoming electrophiles meta to themselves—which corresponds to C5.
-
Convergence: All three substituents direct the incoming bromine to C5 , ensuring high regioselectivity.
Experimental Procedure (General Protocol):
-
Dissolution: Dissolve 3-cyano-2-fluorobenzoic acid (1.0 eq) in concentrated
at 0°C. -
Bromination: Add NBS (1.1 eq) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the appearance of the M+2 bromine isotope peak.
-
Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Caption: Convergent synthesis exploiting cooperative directing effects to install the bromine atom at C5.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibitor design due to its ability to interact with multiple binding pockets simultaneously.
Reactivity (The Fluorine Handle)
The fluorine atom at C2 is activated by the electron-withdrawing cyano (C3) and carboxyl (C1) groups, making it highly susceptible to nucleophilic aromatic substitution (
-
Application: Reaction with primary or secondary amines (e.g., piperazines, anilines) to install a solubilizing tail or a hinge-binding motif.
-
Condition:
, DIPEA, DMSO, 60–80°C.
Suzuki-Miyaura Coupling (The Bromine Handle)
The C5-Bromine serves as a classic handle for palladium-catalyzed cross-coupling.
-
Application: Extending the carbon skeleton to reach hydrophobic back-pockets in enzyme active sites.
Heterocycle Formation (The Nitrile Handle)
The C3-Nitrile is a versatile precursor for bioisosteres.
-
Tetrazoles: Reaction with sodium azide (
) yields a lipophilic acid bioisostere. -
Oxadiazoles: Reaction with hydroxylamine followed by acylation creates stable heterocyclic linkers.
Caption: Divergent derivatization pathways for drug discovery using the orthogonal functional groups.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Risk: The nitrile moiety can release cyanide under extreme acidic/thermal decomposition; however, it is generally stable under standard organic synthesis conditions.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the acid chloride (if derivatized) or hydration of the nitrile.
References
-
Chemical Identity & CAS: "5-Bromo-3-cyano-2-fluorobenzoic acid Product Page." CoChemical, Accessed 2026.
-
Synthetic Methodology (Bromination): "Method for preparing 5-bromo-2-fluorobenzoic acid derivatives."[1] GuideChem, Accessed 2026.
-
Sandmeyer Cyanation Protocols: "Synthesis of 2-Amino-3-fluorobenzoic acid and derivatives." Organic Syntheses, Coll. Vol. 10, p. 423.
-
Related Scaffold Synthesis: "Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic acid." Journal of Chemical Research, 2012.[2]
